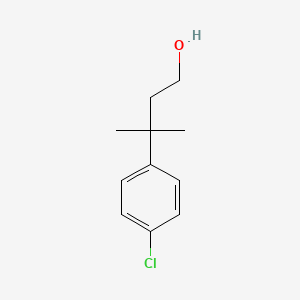
3-(4-Chlorophenyl)-3-methylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-3-methylbutan-1-ol is an organic compound characterized by the presence of a chlorophenyl group attached to a butanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-methylbutan-1-ol typically involves the reaction of 4-chlorobenzaldehyde with isobutylmagnesium bromide, followed by hydrolysis. The reaction conditions include:
Reagents: 4-chlorobenzaldehyde, isobutylmagnesium bromide, water
Solvent: Anhydrous ether
Temperature: Room temperature
Reaction Time: Several hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated systems.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)-3-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: 3-(4-Chlorophenyl)-3-methylbutan-2-one, 3-(4-Chlorophenyl)-3-methylbutanoic acid
Reduction: 3-(4-Chlorophenyl)-3-methylbutane
Substitution: Various substituted chlorophenyl derivatives
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)-3-methylbutan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Influencing Gene Expression: Affecting the expression of genes related to its biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chlorophenyl)-3-methylbutan-2-one
- 3-(4-Chlorophenyl)-3-methylbutanoic acid
- 3-(4-Chlorophenyl)-3-methylbutane
Uniqueness
3-(4-Chlorophenyl)-3-methylbutan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H15ClO |
|---|---|
Peso molecular |
198.69 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-3-methylbutan-1-ol |
InChI |
InChI=1S/C11H15ClO/c1-11(2,7-8-13)9-3-5-10(12)6-4-9/h3-6,13H,7-8H2,1-2H3 |
Clave InChI |
WCHYEQNVUYZMHA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCO)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Benzo[d][1,3]dioxol-5-yloxy)propan-1-amine](/img/structure/B13594673.png)





![3,3-Dimethyl-1-azaspiro[3.3]heptane](/img/structure/B13594703.png)







